molecular formula C18H16INO2 B4714128 8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline

8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline

Cat. No.: B4714128
M. Wt: 405.2 g/mol
InChI Key: FKSDNKXECOWPNA-UHFFFAOYSA-N
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Description

8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an iodophenoxy group attached to an ethoxy chain, which is further connected to a methylquinoline core. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16INO2/c1-13-9-10-14-5-4-8-17(18(14)20-13)22-12-11-21-16-7-3-2-6-15(16)19/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSDNKXECOWPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOC3=CC=CC=C3I)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The process involves the following steps:

    Preparation of 2-iodophenol: This can be achieved by iodination of phenol using iodine and a suitable oxidizing agent.

    Formation of 2-(2-iodophenoxy)ethanol: This intermediate is synthesized by reacting 2-iodophenol with ethylene oxide under basic conditions.

    Etherification: The 2-(2-iodophenoxy)ethanol is then reacted with 8-hydroxy-2-methylquinoline in the presence of a base to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as luminescent materials and polymers.

Mechanism of Action

The mechanism of action of 8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodophenoxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the quinoline core can participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • 8-[2-(4-iodophenoxy)ethoxy]-2-methylquinoline
  • 8-[3-(2-iodophenoxy)propoxy]-2-methylquinoline
  • 8-[4-(2-iodophenoxy)butoxy]-2-methylquinoline

Uniqueness

8-[2-(2-iodophenoxy)ethoxy]-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodophenoxy group enhances its reactivity in substitution reactions, while the quinoline core provides a rigid and planar structure that is beneficial for interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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